

The Disruption of the SWI/SNF Complex by PRT3789: A Technical Overview

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Compound of Interest

Compound Name: PRT3789
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WILMINGTON, Del. – This document provides an in-depth technical guide on the mechanism and effects of **PRT3789**, a first-in-class, potent, and selective degrader of the SMARCA2 (Brahma, BRM) protein, on the SWI/SNF chromatin remodeling complex. Developed for researchers, scientists, and drug development professionals, this whitepaper details the preclinical and early clinical findings, experimental methodologies, and the therapeutic rationale for **PRT3789** in cancers with SMARCA4 (Brg1) mutations.

Introduction: Targeting the SWI/SNF Complex in Oncology

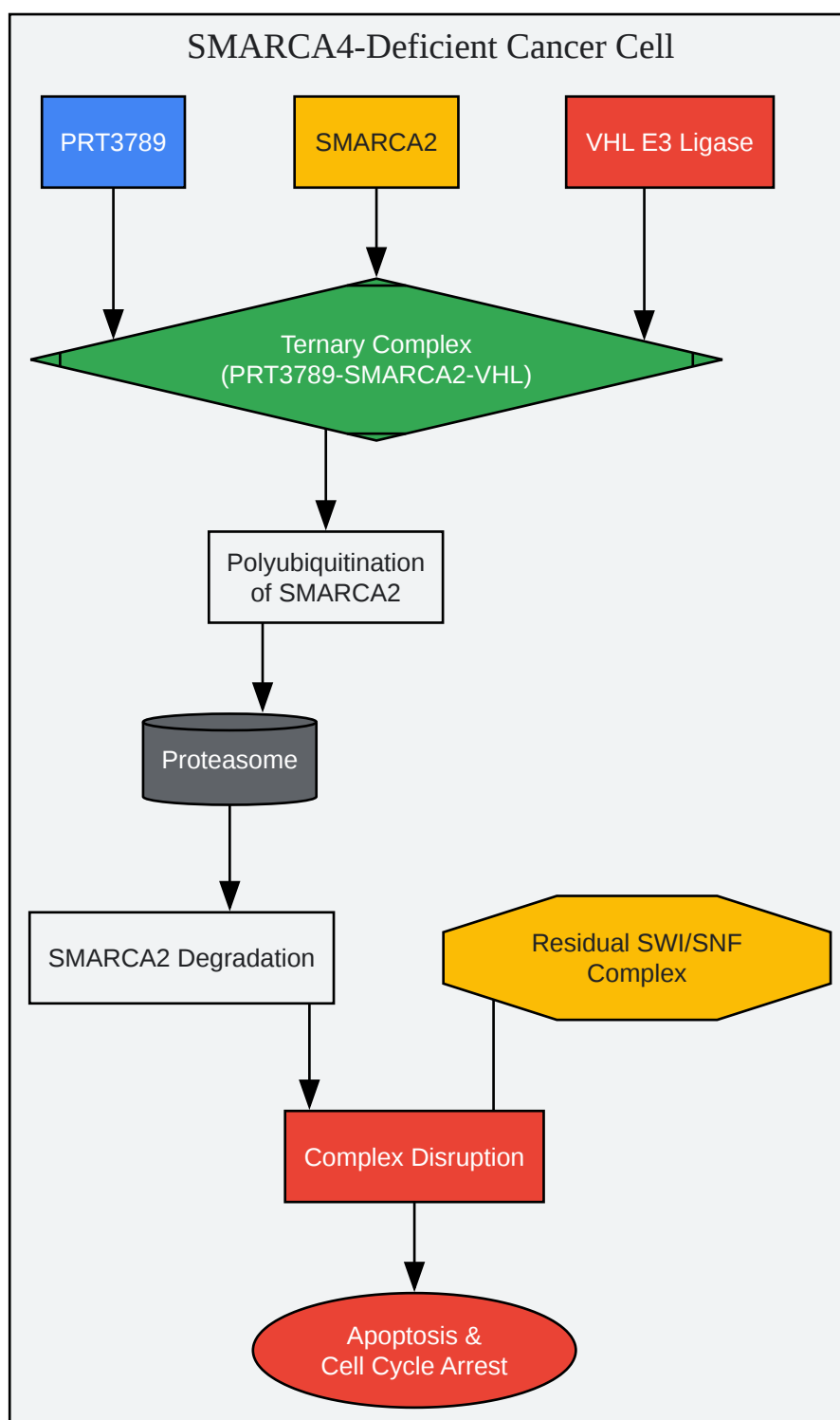
The SWI/SNF (SWItch/Sucrose Non-Fermentable) complex is a critical ATP-dependent chromatin remodeling machinery that regulates gene expression by altering the structure of chromatin. The catalytic core of this complex is comprised of two mutually exclusive ATPases, SMARCA4 and SMARCA2. In a significant subset of human cancers, including approximately 10% of non-small cell lung cancers (NSCLC), inactivating mutations or deletions in the SMARCA4 gene lead to a loss of the SMARCA4 protein.^{[1][2]} These SMARCA4-deficient tumors become critically dependent on the paralog protein, SMARCA2, for their survival and proliferation.^[3] This dependency presents a synthetic lethal therapeutic opportunity, where the selective targeting of SMARCA2 can induce cell death in cancer cells while sparing normal tissues that retain SMARCA4.

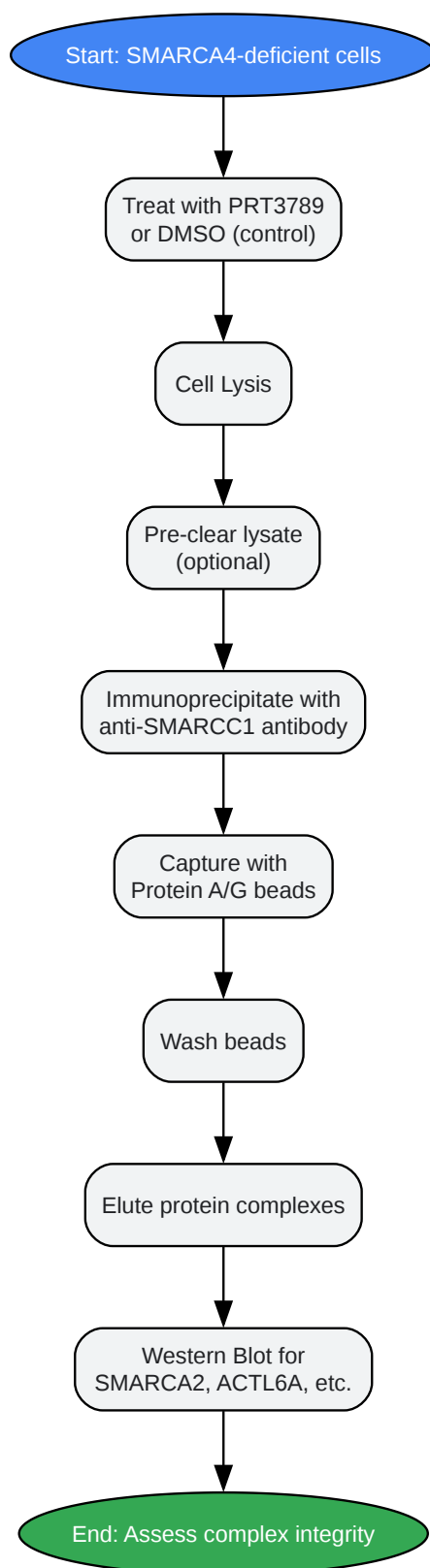
PRT3789 is a targeted protein degrader designed to exploit this vulnerability. As a Proteolysis Targeting Chimera (PROTAC), **PRT3789** induces the selective degradation of SMARCA2, leading to the disruption of the residual SWI/SNF complex in SMARCA4-mutant cancer cells and subsequent anti-tumor effects.

Mechanism of Action of PRT3789

PRT3789 functions by hijacking the ubiquitin-proteasome system to induce the degradation of SMARCA2. It is a heterobifunctional molecule that simultaneously binds to the bromodomain of SMARCA2 and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This binding induces the formation of a stable ternary complex, leading to the polyubiquitination of specific lysine residues on SMARCA2.[1][2][4] The ubiquitinated SMARCA2 is then recognized and degraded by the proteasome.

The selectivity of **PRT3789** for SMARCA2 over its highly homologous paralog SMARCA4 is a key attribute. This selectivity is driven by interactions with a unique, extended loop within the SMARCA2 bromodomain, which allows for more productive ubiquitination compared to SMARCA4.[1][4] In SMARCA4-deficient cancer cells, the degradation of SMARCA2 leads to the disruption of the integrity of the remaining SWI/SNF complex. This is evidenced by the dissociation of multiple subunits, including ACTL6A (BAF53), as shown by co-immunoprecipitation of SMARCC1.[3] The dismantling of the complex results in downstream transcriptional reprogramming and ultimately, cell cycle arrest and apoptosis.[5]





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